An In-depth Technical Guide to 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a derivative of the conformationally constrained phenylalanine analog, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). We will delve into the precise chemical structure of this compound, outline a detailed, field-proven synthetic protocol, and explore its physicochemical properties. Furthermore, this guide will contextualize the significance of this molecule within the broader landscape of drug discovery, drawing upon the established therapeutic relevance of the tetrahydroisoquinoline scaffold. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this specific chemical entity and its potential applications.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse and potent biological activities.[1] The inherent rigidity of the THIQ system, as a constrained analog of phenethylamine, offers a strategic advantage in drug design by reducing the conformational flexibility of a molecule. This can lead to enhanced binding affinity and selectivity for biological targets.[2][3] A particularly important derivative of the THIQ family is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a cyclic amino acid that serves as a crucial building block in the synthesis of peptidomimetics and other novel therapeutics.[2][4] The introduction of a benzoyl group at the 2-position of the Tic core, yielding 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, further modifies its steric and electronic properties, opening avenues for new pharmacological profiles. Derivatives of the Tic scaffold have shown promise as angiotensin-converting enzyme (ACE) inhibitors for treating hypertension and as inhibitors of Bcl-2 and Mcl-1 proteins in cancer therapy.[4][5]
Molecular Structure and Chemical Properties
2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic molecule with the chemical formula C₁₇H₁₅NO₃.[6] Its structure is characterized by a tetrahydroisoquinoline core, where the nitrogen at position 2 is acylated with a benzoyl group, and a carboxylic acid group is attached at position 3.
Structural Elucidation
The structural framework of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is best understood by dissecting its constituent parts:
-
Tetrahydroisoquinoline Core: A bicyclic system where a benzene ring is fused to a dihydropyridine ring.
-
Benzoyl Group: A phenyl group attached to a carbonyl group, which forms an amide linkage with the nitrogen of the tetrahydroisoquinoline ring.
-
Carboxylic Acid Group: A functional group that imparts acidic properties to the molecule and provides a key site for further chemical modifications.
The following Graphviz diagram illustrates the 2D chemical structure of the molecule.
Caption: 2D structure of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of analytical and purification methods.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO₃ | [6] |
| Molecular Weight | 281.30 g/mol | [6] |
| CAS Number | 93316-40-6 | [6] |
| Melting Point | 152-153 °C | [7] |
| Boiling Point (Predicted) | 520.0 ± 50.0 °C | [7] |
| Density (Predicted) | 1.298 ± 0.06 g/cm³ | [7] |
| XLogP3 | 2.5 | [7] |
| PSA (Polar Surface Area) | 57.6 Ų | [7] |
Synthesis Protocol
The synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is typically achieved through the N-acylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with benzoyl chloride.[8] The following is a detailed, step-by-step methodology for this synthesis.
Materials and Reagents
-
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Acetone
-
Hydrochloric acid (HCl)
-
Distilled water
Experimental Procedure
-
Preparation of the Starting Material Solution: To a suspension of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride in acetone, a 2N NaOH solution is added at room temperature until a clear solution is obtained.[8] This step deprotonates the carboxylic acid and neutralizes the hydrochloride salt.
-
Acylation Reaction: The resulting clear solution is then added dropwise to a solution of benzoyl chloride in acetone at room temperature.[8] Simultaneously, a 2N NaOH solution is added dropwise to maintain the pH of the reaction mixture above 10.[8] This ensures that the secondary amine of the tetrahydroisoquinoline remains deprotonated and nucleophilic for the reaction with benzoyl chloride.
-
Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature for approximately 2 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal and Acidification: After the reaction is complete, the acetone is evaporated under reduced pressure.[8] The remaining aqueous solution is then acidified to a pH of 5-6 with 3N HCl.[8] This step protonates the carboxylic acid, causing the product to precipitate out of the solution as a white solid.
-
Isolation and Purification: The white solid product is collected by filtration and dried to yield 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[8] Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.
The synthetic workflow is visualized in the following diagram:
Caption: Synthetic workflow for 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Applications in Drug Discovery and Development
While specific biological activity data for 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not extensively documented in publicly available literature, the therapeutic potential of its parent scaffold is well-established. The introduction of the N-benzoyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.
Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated for a range of therapeutic applications, including:
-
Antihypertensive Agents: The Tic scaffold is a key component in several ACE inhibitors.[3][4] The rigid structure of Tic mimics the transition state of the ACE substrate, leading to potent inhibition.
-
Anticancer Therapeutics: Substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[5] These proteins are often overexpressed in cancer cells, and their inhibition can induce apoptosis.
-
Neurological Disorders: The tetrahydroisoquinoline nucleus is found in various natural and synthetic compounds that interact with the central nervous system.[1]
The benzoyl group in the target molecule can engage in additional binding interactions, such as pi-stacking, with protein targets, potentially enhancing affinity and modulating selectivity.
Conclusion and Future Perspectives
2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a synthetically accessible derivative of a medicinally important scaffold. Its structure combines the conformational rigidity of the Tic core with the aromatic and electronic features of the benzoyl group. While further research is needed to fully elucidate its pharmacological profile, the established biological activities of related compounds suggest that it holds potential as a valuable building block for the development of novel therapeutics. Future research efforts could focus on the synthesis of a library of analogs with diverse substituents on the benzoyl and isoquinoline rings to explore structure-activity relationships for various biological targets.
References
- Chaniyara, R., Kapuriya, N., Dong, H., Lee, P. C., Suman, S., Marvania, B., Chou, T. C., Lee, T. C., Kakadiya, R., Shah, A., & Su, T. L. (2011). 2-Propionyl-1,2,3,4-tetrahydroisoquiniline-3-carboxylic acid (18b). Bioorganic & Medicinal Chemistry, 19(1), 275-286. [Source: ChemicalBook, https://www.chemicalbook.com/synthesis/93316-40-6.html]
-
PubChem. (n.d.). 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (C17H15NO3). Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 23(10), 2583. Retrieved from [Link]
-
The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (n.d.). Retrieved from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry, 12(5), 710-731. Retrieved from [Link]
-
Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (2007). Collection of Czechoslovak Chemical Communications, 72(4), 517-536. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
PubChem. (n.d.). (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(14), 115038. Retrieved from [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Buy 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (EVT-3159217) | 93316-40-6 [evitachem.com]
- 5. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C17H15NO3 | CID 570005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 2-BENZOYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
